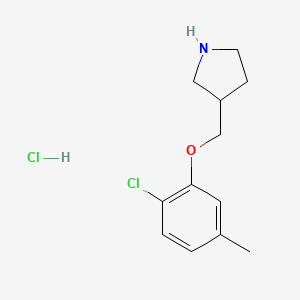
2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-2-3-11(13)12(6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFGVFKRBLAFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The presence of the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biological Activity
Chemical Identity
- IUPAC Name : 2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride
- CAS Number : Not specified in the provided sources, but it is essential for identification in chemical databases.
This compound is a derivative of phenyl and pyrrolidine structures, which are known for their biological activities. The presence of chlorine and methyl groups suggests potential interactions with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with various neurotransmitter systems and enzymes. Similar compounds have been studied for their roles in:
- Antidepressant Activity : Compounds with similar structures often exhibit monoamine reuptake inhibition, particularly affecting serotonin and norepinephrine levels in the brain.
- Antimicrobial Properties : The ether linkage and halogen substitution can enhance the compound's ability to disrupt microbial cell membranes or interfere with vital metabolic processes.
Target Biological Pathways
-
Neurotransmitter Modulation :
- Inhibition of serotonin and norepinephrine reuptake.
- Potential interaction with dopamine receptors, influencing mood and behavior.
-
Antimicrobial Mechanisms :
- Disruption of cell membrane integrity in bacteria and fungi.
- Inhibition of ergosterol synthesis in fungi, similar to triazole antifungals.
Case Studies
-
Antidepressant Efficacy :
A study on structurally similar compounds indicated that they significantly increased serotonin levels in animal models, leading to enhanced mood and reduced anxiety symptoms. This suggests that this compound may possess similar antidepressant properties. -
Antimicrobial Activity :
Research has shown that related compounds effectively inhibit the growth of various fungi by targeting ergosterol biosynthesis pathways. This could imply that our compound might also exhibit antifungal activity, particularly against ascomycetes and basidiomycetes.
Comparative Biological Activity Table
| Compound Type | Mechanism of Action | Biological Activity |
|---|---|---|
| 2-Chloro-5-methylphenyl... | Neurotransmitter reuptake inhibition | Potential antidepressant |
| Triazole Antifungals | Ergosterol synthesis inhibition | Antifungal |
| Pyrrolidine Derivatives | Modulation of dopaminergic pathways | Neuroactive |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


